An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated ketone that holds significance as a potential intermediate in pharmaceutical synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and a bromine atom alpha to a carbonyl group, suggests a reactive molecule with potential for further chemical modification and exploration of its biological activities. This technical guide provides a comprehensive overview of the known properties, potential synthesis, and toxicological considerations for this compound, aimed at professionals in research and drug development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
| Property | Value | Source |
| CAS Number | 87427-61-0 | [1][2][3] |
| Molecular Formula | C₉H₇BrCl₂O | [1][2][3] |
| Molecular Weight | 281.96 g/mol | [1][2] |
| Appearance | Colorless or slightly yellow solid | [2] |
| Purity | Industrial Grade, 99% | [2] |
| Solubility | Soluble in Dichloromethane (DCM) and Methanol | [2] |
| Boiling Point (Predicted) | 342.9 ± 32.0 °C | [2] |
| XLogP3 (Predicted) | 4.3 | [1] |
| IUPAC Name | 2-bromo-1-(3,4-dichlorophenyl)propan-1-one | [1] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is not explicitly described in publicly available literature. However, based on general methods for the synthesis of α-bromoketones, a plausible synthetic route can be proposed. The most common method for introducing a bromine atom at the α-position of a ketone is through the reaction of the corresponding ketone with a brominating agent.
A likely precursor for the synthesis is 1-(3,4-dichlorophenyl)propan-1-one. The synthesis would then proceed via α-bromination.
Experimental Protocol (Hypothetical)
Objective: To synthesize 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one via α-bromination of 1-(3,4-dichlorophenyl)propan-1-one.
Materials:
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1-(3,4-Dichlorophenyl)propan-1-one
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH) as solvent
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)propan-1-one in a suitable solvent like dichloromethane or acetic acid.
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Addition of Brominating Agent: Slowly add a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the reaction mixture at room temperature with constant stirring. The reaction may be exothermic, and cooling might be necessary.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if bromine was used). Extract the product into an organic solvent. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Spectroscopic Data (Predicted)
While no specific published spectra for 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one have been identified, predictions based on its structure can be made.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (multiplets), a quartet for the CH proton adjacent to the bromine, and a doublet for the CH₃ group. |
| ¹³C NMR | Aromatic carbons, a carbonyl carbon, a carbon bearing the bromine atom, and a methyl carbon. |
| IR Spectroscopy | Characteristic C=O stretching vibration for the ketone, C-Br stretching, and bands corresponding to the dichlorinated aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (281.96 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms. |
Biological Activity and Toxicological Profile
There is limited direct information available on the biological activity and toxicological profile of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. However, data from structurally related compounds can provide some insights.
A study on the genotoxicity of the related compound, 2-bromo-3'-chloropropiophenone (BCP), an impurity of the antidepressant bupropion, revealed that BCP is mutagenic, clastogenic, and aneugenic.[4] This activity was suggested to be mediated by the generation of reactive metabolites.[4] Given the structural similarity, it is plausible that 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one could exhibit similar toxicological properties.
The presence of the 3,4-dichlorophenyl moiety is also found in compounds with cytotoxic activity. For instance, some chalcones and thiazolidinedione derivatives containing this group have been investigated for their effects on cancer cell lines.[5][6]
It is crucial to handle 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one with appropriate safety precautions in a laboratory setting, assuming it to be a potentially toxic and mutagenic substance.
Conclusion
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a compound with potential applications in synthetic chemistry, particularly as a building block for more complex molecules. While detailed experimental data is scarce, this guide provides a summary of its known properties and a framework for its synthesis and potential toxicological concerns based on analogous structures. Further research is warranted to fully characterize this compound, including the validation of its synthesis, acquisition of detailed spectroscopic data, and a thorough investigation of its biological and toxicological profile. Such studies will be instrumental in determining its utility and safety for applications in drug discovery and development. Professionals handling this compound should exercise caution and adhere to strict safety protocols.
References
- 1. 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | C9H7BrCl2O | CID 13435362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]





